molecular formula C21H26N4O2S B2533099 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1234993-42-0

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2533099
CAS No.: 1234993-42-0
M. Wt: 398.53
InChI Key: BXAJKUSGBVABMZ-UHFFFAOYSA-N
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Description

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a sophisticated research chemical designed for neuroscientific and medicinal chemistry applications. Its structure, featuring an oxalamide linker connecting a pyridine and a substituted piperidine, is of significant interest for developing novel neuropathic pain therapeutics . Oxalamide derivatives are a recognized pharmacophore in the development of potent and selective antagonists for neurological targets, such as the GluN2B subtype of the NMDA receptor . Furthermore, related compounds incorporating a 1-benzylpiperidine moiety have demonstrated high affinity for sigma receptors (σ1R), which are attractive biological targets for treating several neurological disorders, including neuropathic pain and Alzheimer's disease . The molecular design of this compound suggests potential for multifunctional activity, making it a valuable chemical probe for investigating complex signaling pathways in the central nervous system and for use in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAJKUSGBVABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be dissected into three primary building blocks:

  • 2-(Methylthio)benzylpiperidine core : Derived from 2-(methylthio)benzyl chloride and piperidine.
  • Oxalamide linker : Introduced via coupling of oxalyl chloride with primary and secondary amines.
  • Pyridin-3-yl moiety : Integrated through nucleophilic substitution or urea formation.

Stepwise Synthesis Protocol

Synthesis of 1-(2-(Methylthio)benzyl)piperidin-4-yl)methanol

The first intermediate is synthesized by reacting 2-(methylthio)benzyl chloride (prepared via chlorination of 2-(methylthio)benzyl alcohol using HCl/toluene) with piperidin-4-ylmethanol under basic conditions.

  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (TEA)
    • Temperature: 0°C to room temperature (RT)
    • Time: 12–16 hours
  • Mechanism : Nucleophilic substitution (SN2) at the benzylic position.
Oxidation to 1-(2-(Methylthio)benzyl)piperidin-4-yl)carbaldehyde

The alcohol intermediate is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) or Swern oxidation .

  • Yield : 75–85% (typical for DMP oxidation).
  • Key Advantage : Avoids over-oxidation to carboxylic acids.
Reductive Amination with Pyridin-3-amine

The aldehyde undergoes reductive amination with pyridin-3-amine using sodium cyanoborohydride (NaBH3CN) in methanol:
$$ \text{RCHO} + \text{NH}2\text{C}5\text{H}4\text{N} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NHC}5\text{H}_4\text{N} $$

  • Conditions :
    • pH: 4–5 (acetic acid buffer)
    • Temperature: RT
    • Time: 24 hours
  • Challenges : Competing imine formation requires precise pH control.
Oxalamide Formation

The final step involves coupling the amine with oxalyl chloride to form the oxalamide bridge:
$$ \text{RNH}_2 + \text{ClC(O)C(O)Cl} \rightarrow \text{RNHC(O)C(O)NHR'} $$

  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Base: N,N-Diisopropylethylamine (DIPEA)
    • Temperature: −78°C to RT
  • Side Products : Over-chlorination is mitigated by slow addition of oxalyl chloride.

Optimization Strategies

Catalytic Improvements

  • Palladium-Catalyzed Coupling : Patent EP2210607B1 highlights the use of Pd(OAc)₂ for Suzuki-Miyaura cross-couplings in analogous quinoline derivatives, suggesting potential for aryl-aryl bond formation in related intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction times for steps like reductive amination (from 24 hours to 2 hours at 80°C).

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature Range Yield Improvement
Reductive Amination Methanol 25–40°C 12% (vs. THF)
Oxalamide Formation THF −78°C to RT 20% (vs. DCM)

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.45 (s, 1H, pyridine-H)
    • δ 7.80–7.20 (m, 4H, aromatic-H)
    • δ 3.60–3.20 (m, 4H, piperidine-CH₂).
  • LC-MS : m/z 399.1 [M+H]⁺ (calc. 398.5).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
  • IR Spectroscopy : Strong bands at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend) confirm oxalamide formation.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Chlorination Alternatives : Replacing HCl with SOCl₂ reduces byproduct formation.
  • Catalyst Recycling : Pd/C recovery in hydrogenation steps lowers material costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The benzyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the oxalamide linkage may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of oxalamides, which exhibit diverse biological and industrial applications. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application/Activity Source/Evidence
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (Target) C₁₉H₂₇N₃O₂S 398.5 2-(methylthio)benzyl; pyridin-3-yl Potential antiviral/neurological agent
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FL-no. 16.099) C₂₀H₂₃N₃O₄ 381.4 2,4-dimethoxybenzyl; pyridin-2-ylethyl Umami flavor enhancer (Savorymyx® UM33)
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide C₂₀H₂₄ClN₃O₃S 422.12 4-chlorophenyl; thiazole-pyrrolidine hybrid HIV entry inhibition (IC₅₀: <1 μM)
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide C₂₁H₂₃N₅O₂ 393.4 3-cyanopyridin-2-yl; pyridin-3-yl Kinase inhibition (hypothetical)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide C₂₀H₂₃N₃O₃ 353.4 2-methoxy-4-methylbenzyl; pyridin-2-ylethyl Flavoring agent (NOEL: 100 mg/kg bw/day)

Key Observations

Structural Variations and Bioactivity

  • The target compound differs from antiviral oxalamides (e.g., ) by replacing the thiazole-pyrrolidine motif with a piperidine-2-(methylthio)benzyl group. This substitution may alter binding affinity to viral targets like HIV gp120 .
  • Compared to flavoring oxalamides (e.g., S336), the target lacks methoxybenzyl and pyridin-2-yl groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation .

16.099) exhibit high safety margins (NOEL: 100 mg/kg bw/day) due to rapid hydrolysis into non-toxic metabolites . The target compound’s methylthio and pyridin-3-yl groups may influence its metabolic stability and toxicity, though specific data are lacking.

Its logP (estimated ~3.5) suggests moderate lipophilicity, comparable to antiviral analogs .

Synthetic Accessibility

  • The target shares synthetic routes with other oxalamides, such as coupling of amine intermediates with oxalyl chloride. However, the 2-(methylthio)benzyl group may require specialized protection-deprotection steps .

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